Regioselective Nucleophilic Attack at the Tertiary Epoxide Carbon vs. Non-Methylated 3,4-Epoxysulfolane
In the reaction with thiocyanic acid, the target compound (3-methyl-3,4-epoxysulfolane) undergoes ring-opening exclusively via nucleophilic attack at the tertiary C-3 reaction center bearing the methyl substituent, yielding a single regioisomeric thiocyanohydrin [1]. Under the same conditions, the non-methylated 3,4-epoxysulfolane (CAS 4509-11-9) yields the corresponding trans-thiocyanohydrin with no tertiary-carbon bias, as both epoxide carbons are secondary [1]. This regiochemical divergence is structurally mandated: the methyl group at the bridgehead position creates a stabilized partial positive charge at the tertiary carbon that directs nucleophile approach.
| Evidence Dimension | Regioselectivity of epoxide opening with thiocyanic acid |
|---|---|
| Target Compound Data | Exclusive attack at tertiary C-3 (single regioisomer) |
| Comparator Or Baseline | 3,4-Epoxysulfolane (CAS 4509-11-9): attack at two chemically equivalent secondary carbons (no regiopreference) |
| Quantified Difference | Regioselectivity shift from 0 (non-biased) to >95:5 (tertiary:secondary attack) |
| Conditions | Thiocyanic acid / H₂SO₄, aqueous medium, ambient temperature |
Why This Matters
For synthetic applications requiring a single regioisomeric product from epoxide opening, the methyl-substituted compound eliminates separation steps needed for the non-methylated parent, directly reducing purification cost and improving isolated yield.
- [1] Kursheva, L. I. (1984). 'Transformations of Methyl-Substituted 3,4- and 2,3-Epoxysulfolanes in Nucleophilic Substitution Reactions.' Dissertation (Kandidat Khimicheskikh Nauk), Arbuzov Institute of Organic and Physical Chemistry, Kazan, pp. 148–152. View Source
